![molecular formula C17H17NO2 B7879338 N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine](/img/structure/B7879338.png)
N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine
Overview
Description
N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with indan-2-ylamine under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism by which N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine exerts its effects involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties and enzyme inhibition.
1-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-ethanone: Used in various organic synthesis reactions.
Uniqueness
N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine stands out due to its combined structural features of dihydrobenzo[1,4]dioxin and indan-2-ylamine, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1,4-benzodioxin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-4-13-10-15(9-12(13)3-1)18-14-5-6-16-17(11-14)20-8-7-19-16/h1-6,11,15,18H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYPEWOVXRRLKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3CC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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